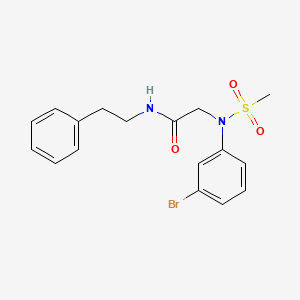
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune and inflammatory diseases.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a potent and selective inhibitor of tyrosine kinase 2 (TYK2), which is a key signaling molecule in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway plays a crucial role in the regulation of immune responses. By inhibiting TYK2, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have significant biochemical and physiological effects in various preclinical models. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce the infiltration of immune cells into inflamed tissues and prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It has high potency and selectivity for TYK2, which allows for precise modulation of the JAK-STAT pathway. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which facilitate in vivo studies. However, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has some limitations, such as potential off-target effects and toxicity issues, which need to be carefully evaluated in further studies.
Orientations Futures
There are several future directions for the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. First, more preclinical studies are needed to evaluate its efficacy and safety in various autoimmune and inflammatory diseases. Second, clinical trials are needed to assess its therapeutic potential in human patients. Third, further optimization of the chemical structure of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide may lead to the development of more potent and selective TYK2 inhibitors. Fourth, combination therapy with other immunomodulatory agents may enhance the therapeutic effects of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. Fifth, the role of TYK2 in other disease pathways, such as cancer and metabolic disorders, needs to be explored.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromobenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with N-phenethylglycine to form the desired amide.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXQOCBPFTGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
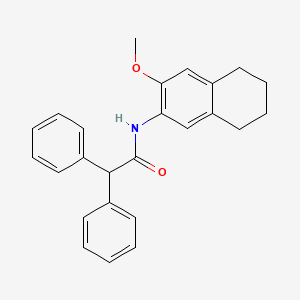

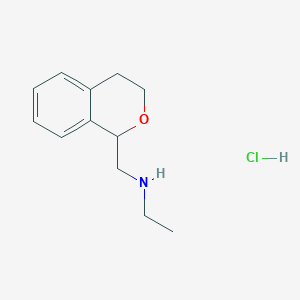
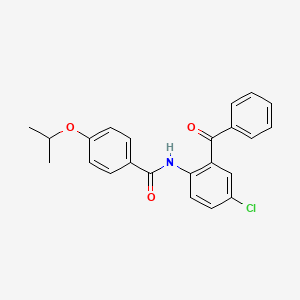


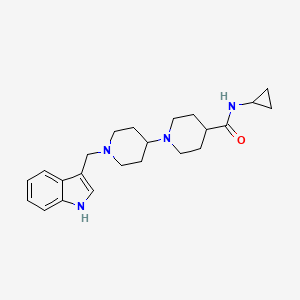
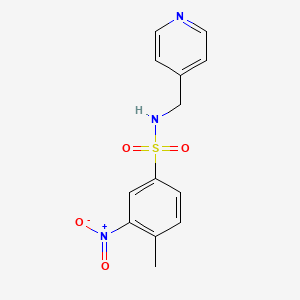
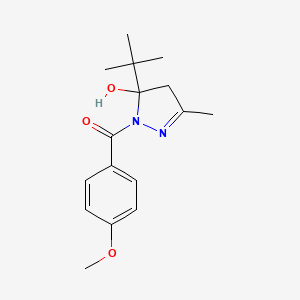
![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)
![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)